molecular formula C15H21NO5 B13462008 Boc-benzylserine

Boc-benzylserine

Cat. No.: B13462008
M. Wt: 295.33 g/mol
InChI Key: LDERFNFRJLQIAC-LBPRGKRZSA-N
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Description

Boc-benzylserine is a derivative of serine, an amino acid, where the hydroxyl group is protected by a benzyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-benzylserine can be synthesized through several methods. One common approach involves the protection of serine’s hydroxyl group with a benzyl group, followed by the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of serine, followed by purification through crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Boc-benzylserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of free hydroxyl group.

    Substitution: Formation of free amine.

Scientific Research Applications

Boc-benzylserine has a wide range of applications in scientific research:

Mechanism of Action

Boc-benzylserine exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits amino acid transporters such as LAT1 and ASCT2, disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. This leads to reduced cell viability and inhibition of cell cycle progression in cancer cells .

Comparison with Similar Compounds

Uniqueness: Boc-benzylserine is unique due to its dual protection, which provides stability during synthetic processes and allows for selective deprotection under specific conditions. This makes it highly valuable in peptide synthesis and other applications where controlled reactivity is essential .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(12(10-17)13(18)19)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

LDERFNFRJLQIAC-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)[C@@H](CO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(CO)C(=O)O

Origin of Product

United States

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